molecular formula C10H9N3O B1297473 Quinoline-6-carbohydrazide CAS No. 5382-47-8

Quinoline-6-carbohydrazide

Cat. No.: B1297473
CAS No.: 5382-47-8
M. Wt: 187.2 g/mol
InChI Key: ODFBQWDWMOXDDW-UHFFFAOYSA-N
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Description

Quinoline-6-carbohydrazide is an organic compound with the molecular formula C10H9N3O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in medicinal chemistry, particularly due to its potential biological activities.

Scientific Research Applications

Quinoline-6-carbohydrazide has several scientific research applications:

Future Directions

The future directions for research on Quinoline-6-carbohydrazide and other quinoline derivatives are vast. There is a need for the development of new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment . From a biological and industrial point of view, this literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

Biochemical Analysis

Biochemical Properties

Quinoline-6-carbohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes, such as α-glucosidase, which is involved in carbohydrate metabolism . This inhibition can lead to a decrease in blood glucose levels, making this compound a potential candidate for anti-diabetic therapies. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical interactions and properties.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . This compound can also affect the expression of genes involved in cell cycle regulation, thereby influencing cell proliferation and growth.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, this compound can inhibit the activity of α-glucosidase by binding to its active site, preventing the enzyme from catalyzing the hydrolysis of carbohydrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been observed to cause changes in cellular metabolism and function, which can be studied in both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing blood glucose levels and inhibiting tumor growth . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, this compound can be metabolized by liver enzymes, leading to the formation of metabolites that can be further excreted from the body . This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can influence its activity and function. For instance, its accumulation in liver and kidney tissues can lead to its hepatotoxic and nephrotoxic effects at high doses.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline-6-carbohydrazide can be synthesized through various methods. One common approach involves the reaction of methyl quinoline-6-carboxylate with hydrazine hydrate. This reaction typically occurs under reflux conditions in a methanolic solution for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Quinoline-6-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-6-carboxylic acid.

    Reduction: Reduction reactions can convert it into different hydrazide derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline-6-carboxylic acid, various hydrazide derivatives, and substituted quinoline compounds.

Comparison with Similar Compounds

Quinoline-6-carbohydrazide can be compared with other quinoline derivatives such as:

This compound is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

quinoline-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-13-10(14)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFBQWDWMOXDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)NN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332440
Record name quinoline-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5382-47-8
Record name quinoline-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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